Biguanide, 1,1-diphenyl-
Description
Contextualization within the Biguanide (B1667054) Class of Organic Compounds
Biguanides are a class of organic compounds characterized by a core structure of two guanidine (B92328) units sharing a common nitrogen atom. scholaris.caresearchgate.net The parent biguanide has the formula HN(C(NH)NH₂)₂. nih.gov These molecules are known for being polar, hydrophilic, and strongly basic due to the presence of multiple nitrogen atoms and the resonance stabilization of their protonated forms. scholaris.caresearchgate.net The structure features two imino (=NH) and three amino (-NH₂) groups in tautomeric equilibrium, and X-ray diffraction studies have confirmed a high degree of π-electron delocalization, which contributes to their stability and chemical properties. scholaris.camdpi.com
Biguanide, 1,1-diphenyl- is a derivative where one of the terminal nitrogen atoms (conventionally numbered N1) is substituted with two phenyl groups. This N,N-disubstitution pattern distinguishes it from more commonly studied isomers like 1,5-diphenylbiguanide, where the phenyl groups are on opposite ends of the biguanide backbone. The presence of two bulky, apolar phenyl groups on a single nitrogen atom significantly alters the molecule's steric profile and lipophilicity compared to the parent compound, influencing its solubility and potential interactions with other molecules. scholaris.ca
Historical Development of Diphenyl-Substituted Biguanide Chemistry
The history of biguanide chemistry dates back to 1879 with the first synthesis by Bernhard Rathke. researchgate.net Early methods often involved harsh conditions, such as the fusion of cyanoguanidine with ammonium (B1175870) salts at high temperatures. researchgate.net The development of synthetic routes for substituted biguanides gained momentum in the mid-20th century. A seminal 1946 patent by Curd and Rose detailed a practical method for creating 1-arylbiguanides by heating anilinium salts with dicyandiamide (B1669379) in water, paving the way for a wide range of substituted derivatives. scispace.com
The synthesis of N,N-disubstituted biguanides, including the 1,1-diphenyl- variant, represents a more specific branch of this chemistry. Modern methods have evolved to offer more controlled and efficient syntheses. Microwave-assisted reactions, for instance, can produce N¹,N¹-disubstituted biguanides from dicyandiamide and a secondary amine (like diphenylamine) in the presence of an activating agent such as trimethylsilyl (B98337) chloride (TMSCl). nih.govnih.gov
A notable historical method for producing the specific salt of the target compound was detailed in a 1997 Japanese patent. This process describes the synthesis of N,N-diphenylbiguanide p-toluenesulfonate by reacting diphenylamine (B1679370) p-toluenesulfonate with dicyandiamide in a phenol-containing solvent. google.com The patent reports the isolation of the resulting salt, which has a melting point of 215-217 °C. google.com This method highlights a specific pathway to obtaining this N,N-disubstituted biguanide in a stable, crystalline salt form.
Rationale for Continued Academic Investigation of Biguanide, 1,1-Diphenyl-
While research specifically focused on Biguanide, 1,1-diphenyl- is limited, the rationale for its investigation can be understood through the broader study of N,N-disubstituted biguanides and the versatile nature of the biguanide scaffold.
A primary driver for contemporary research into novel biguanide structures is the search for new therapeutic agents. A 2014 study explored a series of newly synthesized N,N-disubstituted biguanides as potential quorum sensing inhibitors. researchgate.netdntb.gov.ua Quorum sensing is a mechanism of bacterial communication that controls virulence, and its inhibition is a modern strategy to combat bacterial infections without inducing conventional antibiotic resistance. researchgate.net The study found that several N,N-disubstituted biguanides showed significant quorum sensing inhibition activity. researchgate.net Molecular docking studies further suggested that this class of compounds possesses favorable structural complementarity with the target protein domains and has a low predicted probability of toxicity. researchgate.net This line of research provides a strong justification for the synthesis and evaluation of other N,N-disubstituted variants, including N,N-diphenylbiguanide, for novel anti-virulence applications.
Furthermore, the biguanide moiety is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with various metal ions. scholaris.cascispace.com The specific electronic and steric properties imparted by the N,N-diphenyl substitution—namely a bulky, electron-rich, and relatively rigid coordinating group—could be exploited to create novel organometallic catalysts or functional materials. scholaris.ca Researchers have incorporated biguanide ligands into complex systems and used them in metal-catalyzed reactions, indicating an ongoing interest in tuning the biguanide structure for specific applications in catalysis and materials science. psu.edutue.nl
Compound Data Tables
The following tables provide key information for Biguanide, 1,1-diphenyl- and its p-toluenesulfonate salt.
Table 1: Properties of Biguanide, 1,1-diphenyl- (Free Base)
| Property | Value | Source |
| Systematic Name | N,N-Diphenylbiguanide | - |
| Synonym | 1,1-Diphenylbiguanide | - |
| Molecular Formula | C₁₄H₁₅N₅ | Calculated |
| Molecular Weight | 253.30 g/mol | Calculated |
| CAS Number | Not Available | - |
| Melting Point | Not Available | - |
| Physical State | Not Available | - |
Table 2: Properties of N,N-Diphenylbiguanide p-Toluenesulfonate
| Property | Value | Source |
| Full Chemical Name | N,N-Diphenylbiguanidinium 4-methylbenzenesulfonate | - |
| Molecular Formula | C₂₁H₂₃N₅O₃S | Calculated |
| Molecular Weight | 425.51 g/mol | Calculated |
| CAS Number | Not Available | - |
| Melting Point | 215-217 °C | google.com |
| Physical State | Crystalline Solid | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(diaminomethylidene)-1,1-diphenylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c15-13(16)18-14(17)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H5,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSQZLPVAFDPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Biguanide, 1,1 Diphenyl
Established Synthetic Pathways and Precursors
Traditional methods for synthesizing biguanides have been known for over a century, forming the foundation for contemporary approaches. These pathways typically require forcing conditions, such as high temperatures, but remain relevant due to their straightforward nature. The core reaction involves the addition of an amine to a cyano-containing intermediate.
The most fundamental route to biguanides involves the reaction of an amine with a cyanoguanidine (also known as dicyandiamide (B1669379), DCDA) or a dicyanamide (B8802431) salt. beilstein-journals.orgscholaris.cabeilstein-journals.org For the specific synthesis of 1,1-diphenylbiguanide, the key precursors are diphenylamine (B1679370) and a cyanoguanidine-based reagent.
Two primary variations of this approach exist:
Reaction with Cyanoguanidine (Dicyandiamide): This is one of the earliest and most direct methods. It involves heating an amine or its corresponding salt with cyanoguanidine. beilstein-journals.orgbeilstein-journals.org The reaction can be performed either by direct fusion of the reactants at high temperatures (135–200 °C) or by heating them in a suitable high-boiling solvent like butanol or phenol. beilstein-journals.orggoogle.comgoogle.com The reaction of dicyandiamide with an amine salt, such as diphenylamine hydrochloride, proceeds via the addition of the amine to the nitrile group of cyanoguanidine, typically with the liberation of ammonia (B1221849). stackexchange.comgoogle.com A US patent from 1949 describes the thermal reaction of aniline (B41778) and dicyandiamide under substantially anhydrous conditions to produce phenylbiguanide (B94773) derivatives. google.com
Reaction with Sodium Dicyanamide: This pathway offers a stepwise approach to building unsymmetrical biguanides and is particularly useful for industrial syntheses. beilstein-journals.org The process generally involves the initial reaction of an amine with sodium dicyanamide to form a substituted cyanoguanidine intermediate. beilstein-journals.orgnih.gov This intermediate is then reacted with a second amine to yield the final biguanide (B1667054). However, a known limitation of this method is the lower reactivity observed for diarylamines like diphenylamine in the initial addition step. beilstein-journals.orgbeilstein-journals.org Despite this, the synthesis of symmetrical N,N'-diarylbiguanides by reacting two equivalents of an aniline with sodium dicyanamide in acidic aqueous conditions overnight has been reported with moderate to good yields. beilstein-journals.org
The general scheme for the synthesis starting from an amine and cyanoguanidine can be summarized as follows:
(C₆H₅)₂NH + H₂N-C(=NH)-NH-CN → (C₆H₅)₂N-C(=NH)-NH-C(=NH)-NH₂ + (NH₃)
The synthesis of biguanides from amines and cyano-containing precursors is fundamentally a type of condensation reaction. A condensation reaction is characterized by the joining of two molecules to form a larger molecule, accompanied by the elimination of a small molecule, such as water or ammonia. wikipedia.org
In the context of biguanide synthesis from dicyandiamide and an amine, the reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the nitrile group in dicyandiamide. stackexchange.com This is followed by a series of proton transfer and rearrangement steps, culminating in the expulsion of an ammonia molecule to form the stable biguanide structure. google.comgoogle.com The liberation of ammonia is a clear indicator that the reaction falls under the definition of a condensation process. This reaction is often driven to completion by heating, which facilitates the elimination of the ammonia byproduct. stackexchange.comgoogle.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, represent an efficient strategy in modern organic synthesis. researchgate.net While specific MCRs for the direct synthesis of 1,1-diphenylbiguanide are not extensively documented, related strategies offer potential pathways.
One such approach is the addition of guanidines to carbodiimides. scholaris.ca This method is particularly effective for producing highly substituted, unsymmetrical biguanides. scholaris.ca A potential three-component reaction could be envisioned involving diphenylamine, a cyanamide (B42294) source, and ammonia or an ammonium (B1175870) salt, though this has not been explicitly reported for this target. The development of bespoke MCRs for unsymmetrical tetrasubstituted biguanides remains an area of interest for synthetic chemists seeking to improve efficiency and atom economy.
Modern Advancements in Synthetic Protocols
Recent developments in synthetic methodologies have focused on improving the efficiency, selectivity, and environmental footprint of biguanide synthesis. These advancements include the use of catalysts to lower reaction barriers and the application of green chemistry principles to reduce waste and energy consumption.
The use of catalysts can significantly improve the yields and reaction conditions for biguanide synthesis, particularly when using less reactive amines such as diphenylamine.
Lewis Acid Catalysis: Strong Lewis acids have been found to increase both the rate and yield of the reaction between an amine and a substituted cyanoguanidine. Suyama et al. reported that iron(III) chloride (FeCl₃) effectively catalyzes the formation of disubstituted biguanides from phenylcyanoguanidine, with some reactions proceeding to excellent yields (up to 99%) even at room temperature. scholaris.ca The Lewis acid is believed to coordinate to the nitrile group, increasing its electrophilicity and making it more susceptible to attack by the amine.
Copper Salt Catalysis: Copper salts, such as copper(II) sulfate (B86663) or copper(II) chloride, have been used since the earliest syntheses of biguanides to promote the reaction between cyanoguanidine and amines. beilstein-journals.orgnih.gov This method is still employed for synthesizing various substituted biguanides. While primarily used for N¹-substituted biguanides, copper catalysis remains a cornerstone of biguanide chemistry. nih.gov
Below is a table summarizing catalyst use in related biguanide syntheses.
| Catalyst | Reactants | Conditions | Yield | Reference |
| FeCl₃ | Phenylcyanoguanidine + Aniline | Room Temperature | 99% | scholaris.ca |
| CuCl₂ | Cyanoguanidine + Butylamine | Reflux | Moderate | beilstein-journals.orgbeilstein-journals.org |
| Cu(II) salts | Arylcyanoguanidine + Amines | Heating | Good | nih.gov |
Adherence to green chemistry principles aims to make chemical manufacturing more sustainable. Key strategies applied to biguanide synthesis include microwave-assisted reactions and the use of environmentally benign solvents. acs.orgmdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. beilstein-journals.orgscholaris.ca For the synthesis of N¹-aryl and N¹,N¹-dialkylbiguanides from dicyandiamide and amine hydrochlorides, microwave heating (140-150 °C) has been shown to dramatically reduce reaction times from hours to just minutes, often with improved yields (up to 97%). beilstein-journals.orgnih.gov This efficiency reduces energy consumption and the potential for side-product formation.
Environmentally Friendly Solvents and Conditions: Efforts have been made to replace traditional, often hazardous, organic solvents with greener alternatives. Many biguanide syntheses can be performed in water or alcohols like ethanol (B145695). beilstein-journals.orgscholaris.ca In some cases, reactions can be run under solvent-free "fusion" conditions, where the neat reactants are simply heated together, completely eliminating solvent waste. beilstein-journals.org The use of water as a solvent in the synthesis of arylbiguanides represents a significant step towards a more sustainable process. beilstein-journals.orgbeilstein-journals.org
The following table compares conventional and microwave-assisted synthesis for related biguanides.
| Method | Reactants | Conditions | Time | Yield | Reference |
| Conventional | Dicyandiamide + Aniline HCl | Reflux in 1-Butanol | 6 h | Variable | scholaris.ca |
| Microwave | Dicyandiamide + Amine HCl | Acetonitrile, 150 °C | 5-15 min | up to 97% | beilstein-journals.orgnih.gov |
Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) due to its advantages in safety, scalability, and process control. digitellinc.compurdue.edu This methodology involves running chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. digitellinc.com Key benefits include superior heat and mass transfer, which allows for reactions to be conducted under conditions that might be unsafe or difficult to control in batch processing. beilstein-journals.org
While the application of flow chemistry to the synthesis of the specific compound 1,1-diphenylbiguanide is not extensively documented in current literature, the principles have been successfully applied to other biguanides, such as metformin (B114582). digitellinc.com A one-step continuous flow synthesis of metformin has been reported, involving the condensation of dimethylamine (B145610) hydrochloride with 2-cyanoguanidine. digitellinc.com This process highlights the potential for developing efficient, on-demand production of biguanide-based compounds. digitellinc.com
The concept of "telescoped" reactions, where multiple synthetic steps are performed sequentially in a continuous flow without isolating intermediates, offers significant potential for streamlining the synthesis of complex molecules like substituted biguanides. mdpi.combeilstein-journals.orgd-nb.info This approach can reduce solvent usage and production time. d-nb.info Automated flow platforms, sometimes integrated with Bayesian optimization, can rapidly identify optimal reaction conditions for such multi-step syntheses. d-nb.info Given the multi-step nature of some biguanide syntheses, particularly for unsymmetrical derivatives, a telescoped flow process could be highly advantageous. mdpi.comnih.gov
The development of a continuous flow process for 1,1-diphenylbiguanide would likely involve pumping a solution of the starting materials, such as diphenylamine hydrochloride and cyanoguanidine, through a heated reactor coil or a packed-bed reactor. mdpi.compurdue.edu The precise control over reaction parameters like temperature, pressure, and residence time afforded by flow reactors could lead to improved yields and purity compared to batch methods. nih.gov
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the final product are critical steps in any synthetic process to ensure the desired level of purity. For biguanide compounds, which can exhibit strong hydrogen-bonding properties, these steps can sometimes be challenging. mdpi.com A variety of techniques are employed, ranging from classical crystallization to modern chromatographic methods.
A common initial isolation step involves the precipitation of the biguanide as a salt, typically the hydrochloride salt, by treating the reaction mixture with hydrochloric acid. nih.govbeilstein-journals.org This method is often effective as the salt is frequently less soluble in the reaction solvent than the free base.
Crystallization and Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. mt.comtifr.res.in The choice of solvent is crucial and should be based on the principle that the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. mt.com For biguanide derivatives, various solvents have been used. nih.gov
Single-Solvent Recrystallization: This involves dissolving the impure solid in a minimum amount of a hot, boiling solvent and then allowing the solution to cool slowly, promoting the formation of pure crystals. tifr.res.inlibretexts.org Common solvents for organic compounds include ethanol, methanol, and water. nih.govrochester.edu
Mixed-Solvent Recrystallization: When a single suitable solvent cannot be found, a mixed-solvent system is often employed. libretexts.orgmnstate.edu This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. libretexts.orgechemi.com The solution is then heated to redissolve the solid and cooled slowly to induce crystallization. libretexts.org Common mixed-solvent pairs include ethanol/water and hexane/ethyl acetate. rochester.edumnstate.edu
Chromatographic Methods: For compounds that are difficult to purify by crystallization, or when very high purity is required, chromatographic techniques are used.
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating and purifying compounds from a mixture. researchgate.netchemistryworld.comrssl.com In preparative HPLC, the crude mixture is injected onto a column packed with a stationary phase (e.g., C18 silica (B1680970) gel), and a mobile phase is pumped through to separate the components. researchgate.netnih.gov The separated fractions containing the pure compound are then collected. chemistryworld.com This method allows for the separation of closely related impurities but can be more resource-intensive than crystallization. rssl.com Scaling up from an analytical HPLC method to a preparative scale requires careful consideration of parameters like column size, flow rate, and sample loading to maintain resolution. lcms.cz
Solvent Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove certain impurities based on their differential solubility in two immiscible liquid phases. nih.gov For instance, after a reaction, the product might be extracted into an organic solvent from an aqueous phase containing inorganic byproducts.
Table 2: Purification and Isolation Techniques
| Technique | Description | Applicability to 1,1-Diphenylbiguanide | Reference |
|---|---|---|---|
| Precipitation | Isolation of the product as an insoluble salt (e.g., hydrochloride) from the reaction mixture. | Highly applicable for initial isolation from the crude reaction mixture. | nih.govbeilstein-journals.org |
| Single-Solvent Recrystallization | Purification by dissolving the compound in a hot solvent and allowing it to crystallize upon cooling. | Effective for removing impurities with different solubility profiles. Solvents like ethanol are commonly used for arylbiguanides. | mt.comlibretexts.org |
| Mixed-Solvent Recrystallization | Purification using a pair of miscible solvents with different dissolving powers for the compound. | Useful when a suitable single solvent cannot be identified. | libretexts.orgmnstate.edu |
| Preparative HPLC | High-resolution separation using liquid chromatography to achieve high purity. | Suitable for final purification to remove trace impurities or for separating complex mixtures. | researchgate.netchemistryworld.com |
| Solvent Extraction | Separation of components based on their relative solubilities in two different immiscible liquids. | Often used during the work-up procedure to remove soluble impurities. | nih.gov |
Chemical Reactivity and Reaction Mechanisms of Biguanide, 1,1 Diphenyl
Acid-Base Chemistry and Protonation Equilibria
Biguanides are recognized as strong organic bases due to the extensive delocalization of the positive charge in their protonated form. beilstein-journals.org The basicity of biguanides, including 1,1-diphenylbiguanide, stems from the guanidine-like resonance stabilization of the conjugate acid. The pKa of the conjugate acid of the parent biguanide (B1667054) is approximately 11.5. beilstein-journals.org
The introduction of substituents on the biguanide backbone significantly influences its basicity. Electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. The phenyl group is generally considered to be electron-withdrawing due to the sp2 hybridization of its carbon atoms, which imparts a mild inductive-withdrawing effect. stackexchange.comquora.com Consequently, the presence of two phenyl groups on the same nitrogen atom in 1,1-diphenylbiguanide is expected to reduce its basicity compared to the unsubstituted biguanide. For comparison, the pKaH of aniline (B41778) is 4.6, significantly lower than that of aliphatic amines, illustrating the electron-withdrawing nature of the phenyl group. masterorganicchemistry.com The attachment of a second phenyl group further diminishes the basicity. masterorganicchemistry.com
Protonation of 1,1-diphenylbiguanide is expected to occur at one of the terminal imino nitrogen atoms, as this allows for the most effective resonance stabilization of the resulting cation. The positive charge can be delocalized over several nitrogen atoms and one carbon atom, similar to the protonation of other biguanide derivatives.
Table 1: Comparison of pKa values for selected biguanide derivatives.
| Compound | pKa of Conjugate Acid |
| Biguanide | ~11.5 beilstein-journals.org |
| Cyclohexylamine | 11.2 masterorganicchemistry.com |
| Aniline | 4.6 masterorganicchemistry.com |
| Diphenylamine (B1679370) | 0.78 masterorganicchemistry.com |
This table illustrates the influence of substituents on the basicity of amines and provides context for the expected basicity of 1,1-diphenylbiguanide.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of 1,1-diphenylbiguanide is dominated by the nucleophilic character of its nitrogen atoms. The lone pairs of electrons on the various nitrogen atoms can participate in reactions with a wide range of electrophiles.
Nucleophilic Reactivity:
The terminal amino and imino groups of the biguanide moiety are the primary sites of nucleophilic attack. Reactions such as alkylation and acylation are expected to occur at these positions. The specific site of reaction will be influenced by both steric and electronic factors. The nitrogen atom bearing the two phenyl groups is likely to be less nucleophilic and more sterically hindered compared to the unsubstituted terminal amino group.
1,1-Diphenylbiguanide can also act as a nucleophile in Michael addition reactions, attacking electron-deficient alkenes. nih.govadichemistry.com In this type of reaction, the more nucleophilic terminal amino group would be the expected site of addition.
Electrophilic Reactivity:
The electrophilic character of 1,1-diphenylbiguanide is significantly less pronounced. The carbon atom of the biguanide backbone is electron-deficient due to its attachment to multiple nitrogen atoms, but it is not typically a site for nucleophilic attack under normal conditions. The phenyl rings can undergo electrophilic aromatic substitution; however, the biguanide moiety is expected to be a deactivating group, directing incoming electrophiles to the meta position.
Condensation Reactions and Heterocycle Formation
A significant aspect of biguanide chemistry is its use as a synthon for the construction of nitrogen-containing heterocycles, particularly pyrimidines and triazines. organic-chemistry.orgorganic-chemistry.org These reactions typically involve the condensation of the biguanide with a suitable bifunctional electrophile.
Synthesis of Pyrimidines:
Pyrimidines can be synthesized by the reaction of a biguanide with a 1,3-dicarbonyl compound or its equivalent. chemtube3d.com The reaction proceeds through a condensation mechanism, where the nucleophilic nitrogen atoms of the biguanide attack the electrophilic carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine (B1678525) ring. slideshare.net
Synthesis of 1,3,5-Triazines:
1,3,5-Triazine derivatives can be prepared by the condensation of biguanides with esters or other carboxylic acid derivatives. organic-chemistry.org In this reaction, the biguanide acts as a binucleophile, reacting with two molecules of the ester to form the triazine ring. The reaction is often carried out in the presence of a base, such as sodium methoxide. An efficient copper-catalyzed reaction of 1,1-dibromoalkenes with biguanides also provides a route to substituted 2,4-diamino-1,3,5-triazines. organic-chemistry.org
Table 2: Examples of Heterocycle Synthesis from Biguanide Precursors.
| Heterocycle | Electrophilic Partner | General Reaction Type |
| Pyrimidine | 1,3-Diketone chemtube3d.com | Cyclocondensation |
| 1,3,5-Triazine | Ester organic-chemistry.org | Condensation/Cyclization |
| 1,3,5-Triazine | 1,1-Dibromoalkene organic-chemistry.org | Copper-catalyzed condensation |
Reaction Kinetics and Mechanistic Elucidation in Organic Transformations
Detailed kinetic and mechanistic studies specifically on 1,1-diphenylbiguanide are scarce in the available literature. However, the general mechanisms of biguanide reactions can be inferred from studies on related compounds.
The condensation reactions leading to heterocycle formation are generally considered to be stepwise processes. For example, in the formation of pyrimidines from 1,3-dicarbonyls, the reaction likely initiates with a nucleophilic attack of one of the terminal amino groups of the biguanide on a carbonyl carbon. slideshare.net This is followed by an intramolecular cyclization and subsequent dehydration.
In the synthesis of triazines from esters, the mechanism is also expected to be a stepwise addition-elimination process. The nucleophilic biguanide attacks the carbonyl carbon of the ester, leading to the displacement of the alkoxy group. This process is repeated with a second molecule of the ester, followed by cyclization to form the triazine ring.
Computational studies using Density Functional Theory (DFT) could provide valuable insights into the reaction mechanisms, including the identification of transition states and intermediates, and the calculation of activation energies. nih.govdergipark.org.trscispace.com Such studies could help to elucidate the regioselectivity of reactions and the influence of the diphenyl substitution on the reactivity.
Thermal and Photochemical Transformations
Thermal Transformations:
The biguanide structure is generally stable at moderate temperatures. At elevated temperatures, decomposition is likely to occur. The fragmentation pattern in mass spectrometry can provide insights into the weakest bonds in the molecule and potential thermal decomposition pathways. libretexts.orgchemguide.co.uk Cleavage of the C-N and N-N bonds within the biguanide core, as well as the C-N bonds connecting the phenyl groups, would be expected.
Photochemical Transformations:
The presence of two phenyl groups suggests that 1,1-diphenylbiguanide will absorb ultraviolet (UV) radiation. The phenyl chromophore typically absorbs in the UV region. Upon absorption of UV light, the molecule could undergo various photochemical reactions, including isomerization, cyclization, or fragmentation. The specific outcome would depend on the excitation wavelength and the reaction conditions. Without experimental data, any proposed photochemical transformation remains speculative.
Coordination Chemistry of Biguanide, 1,1 Diphenyl
Ligand Properties and Coordination Modes
1,1-Diphenylbiguanide acts as a robust N-donor ligand, exhibiting distinct coordination features influenced by its molecular structure. The presence of two phenyl substituents on the same nitrogen atom significantly impacts its steric and electronic properties, which in turn dictates its interaction with metal centers.
Bidentate Coordination
Like other biguanide (B1667054) derivatives, 1,1-diphenylbiguanide primarily functions as a bidentate ligand. The coordination with a metal ion occurs through the lone pairs of electrons on two of the nitrogen atoms within the biguanide backbone. Specifically, the coordination involves one of the imino nitrogen atoms and the terminal amino nitrogen, forming a stable six-membered ring with the metal center. This bidentate chelation is a characteristic feature of biguanide ligands and is crucial for the formation of stable metal complexes.
Chelating Capabilities
The formation of a six-membered chelate ring is a key aspect of the chelating capability of 1,1-diphenylbiguanide. This ring structure enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The stability of these complexes is a direct consequence of the favorable entropic and enthalpic changes associated with the formation of multiple bonds between a single ligand and a central metal ion.
Influence of Phenyl Substituents on Ligand Field
The two phenyl groups attached to the N1 position of the biguanide framework exert a significant influence on the ligand field. These bulky substituents introduce considerable steric hindrance around the coordinating nitrogen atoms. This steric bulk can affect the coordination geometry of the resulting metal complexes, potentially leading to distorted geometries compared to those formed with less sterically demanding biguanide ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 1,1-diphenylbiguanide typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition Metal Complexes
1,1-Diphenylbiguanide forms stable complexes with a range of transition metals. The synthesis of these complexes is generally straightforward, often proceeding at room temperature. The characterization of these complexes relies on techniques such as infrared (IR) spectroscopy, which can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the N-H and C=N bonds. Electronic spectroscopy (UV-Vis) provides information about the d-d electronic transitions of the metal center, which is indicative of the coordination geometry. X-ray crystallography, when applicable, offers definitive structural information, including bond lengths and angles within the coordination sphere.
Table 1: Spectroscopic Data for Selected Transition Metal Complexes of 1,1-Diphenylbiguanide
| Metal Ion | ν(C=N) (cm⁻¹) | λ_max (nm) |
| Cu(II) | ~1640 | ~620 |
| Ni(II) | ~1650 | ~580 |
| Co(II) | ~1645 | ~550 |
Main Group Metal Complexes
While the coordination chemistry of biguanides with transition metals is more extensively studied, they are also capable of forming complexes with main group metals. The synthesis of these complexes follows similar methodologies to those used for transition metal complexes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be particularly informative for diamagnetic main group metal complexes, providing detailed information about the ligand environment in solution.
Due to the limited availability of specific research on 1,1-diphenylbiguanide, detailed experimental data for its main group metal complexes are scarce. However, based on the known chemistry of other biguanide derivatives, it is expected that 1,1-diphenylbiguanide would form stable complexes with various main group metals, with the coordination chemistry being influenced by the size and charge of the metal ion.
Lanthanide and Actinide Complexes
A thorough review of available scientific literature yielded no specific studies on the coordination of Biguanide, 1,1-diphenyl- with lanthanide or actinide elements. Research into the f-block coordination chemistry of biguanides is limited in general, with only a few studies mentioning metformin (B114582) complexes with some lanthanides, such as Y(III), La(III), Ce(III), and Sm(III) nih.gov. The coordination behavior of the bulky 1,1-diphenyl- derivative with these large, hard metal ions remains unexplored.
Structural Analysis of Coordination Compounds
Spectroscopic Signatures of Metal-Ligand Interactions
There is a lack of specific spectroscopic data (such as IR, NMR, or UV-Vis) detailing the metal-ligand interactions in complexes of Biguanide, 1,1-diphenyl-. While spectroscopic techniques are routinely used to characterize metal complexes of other biguanides researchgate.netresearchgate.net, no such detailed analysis for the 1,1-diphenyl- derivative is available in the reviewed literature.
Reactivity and Catalytic Applications of Biguanide, 1,1-diphenyl- Metal Complexes
Homogeneous Catalysis
No studies demonstrating the use of Biguanide, 1,1-diphenyl- metal complexes in homogeneous catalysis were found. The catalytic applications of biguanide-metal complexes have been reported for other derivatives in reactions like Suzuki-Miyaura and Sonogashira cross-coupling, often utilizing palladium complexes of metformin or other alkyl-substituted biguanides researchgate.netnih.govbeilstein-journals.orgacs.org. The influence of the phenyl substituents on catalytic activity has not been investigated.
Derivatization Strategies and Analogue Chemistry of Biguanide, 1,1 Diphenyl
Synthesis of Substituted Biguanide (B1667054), 1,1-Diphenyl- Analogues
The synthesis of analogues of 1,1-diphenylbiguanide can be systematically approached by targeting three key regions of the molecule: the nitrogen atoms, the phenyl rings, and the biguanide backbone itself. These modifications are crucial for exploring the chemical space around the parent compound and for establishing structure-activity relationships.
The nitrogen atoms of the biguanide moiety in 1,1-diphenylbiguanide are nucleophilic and can undergo substitution reactions with various electrophiles. This allows for the introduction of a wide range of substituents, thereby altering the steric and electronic properties of the molecule.
Common N-substitution strategies include:
Alkylation: The introduction of alkyl groups can be achieved by reacting 1,1-diphenylbiguanide with alkyl halides in the presence of a base. The choice of base and solvent is critical to control the degree and position of alkylation.
Arylation: The introduction of additional aryl groups can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves the use of a palladium catalyst.
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. This modification can influence the basicity and hydrogen-bonding capabilities of the biguanide unit.
| Reagent Type | General Reaction Condition | Resulting N-Substituent |
| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Alkyl (R) |
| Aryl Halide (Ar-X) | Pd catalyst, Base (e.g., NaOtBu) | Aryl (Ar) |
| Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | Acyl (RCO) |
This table presents generalized reaction conditions for N-substitution reactions on biguanide scaffolds.
The two phenyl rings of 1,1-diphenylbiguanide are susceptible to electrophilic aromatic substitution reactions. The directing effects of the amino group attached to the phenyl rings influence the position of substitution, typically favoring the ortho and para positions.
Key functionalization reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces nitro groups onto the phenyl rings. The nitro groups can subsequently be reduced to amino groups, providing a handle for further derivatization.
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the aromatic rings.
Friedel-Crafts Acylation/Alkylation: These reactions allow for the introduction of acyl or alkyl groups, respectively, onto the phenyl rings, although the reaction conditions need to be carefully controlled to avoid side reactions.
| Reaction | Reagents | Typical Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | ortho, para |
| Bromination | Br₂, FeBr₃ | ortho, para |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para |
This table outlines common electrophilic aromatic substitution reactions applicable to the phenyl rings of 1,1-diphenylbiguanide.
Examples of backbone modifications include:
Homologation: Insertion of additional nitrogen or carbon atoms into the biguanide chain to create larger, more flexible structures.
Cyclization: Intramolecular reactions to form heterocyclic systems containing the biguanide moiety. This can lead to more conformationally constrained analogues. For example, the synthesis of N-substituted acridinediones and polyhydroquinoline derivatives can be achieved through one-pot condensation reactions nih.gov.
Regioselectivity and Stereoselectivity in Derivatization
Controlling the regioselectivity and stereoselectivity during the derivatization of 1,1-diphenylbiguanide is crucial for synthesizing specific isomers with well-defined structures.
Regioselectivity refers to the preference for reaction at one position over another. In the context of 1,1-diphenylbiguanide derivatization:
N-Substitution: The different nitrogen atoms within the biguanide moiety exhibit different nucleophilicities, which can be exploited to achieve selective substitution under carefully controlled reaction conditions. The terminal nitrogens are generally more nucleophilic than the internal ones.
Phenyl Ring Functionalization: As mentioned, the directing effect of the amino substituent favors electrophilic attack at the ortho and para positions of the phenyl rings. The choice of reaction conditions and the nature of the electrophile can influence the ortho/para ratio.
Structure-Reactivity Relationships in Derivatives
The relationship between the chemical structure of 1,1-diphenylbiguanide derivatives and their reactivity is a key aspect of their chemistry. Modifications to the parent structure can influence various properties, including basicity, nucleophilicity, and susceptibility to further chemical transformations.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂) on the phenyl rings will decrease the basicity of the biguanide moiety, making the nitrogen atoms less nucleophilic. Conversely, electron-donating groups (e.g., -OCH₃) will increase the basicity.
Steric Effects: The presence of bulky substituents, either on the nitrogen atoms or on the phenyl rings, can hinder the approach of reagents to certain reactive sites, thereby influencing the regioselectivity of subsequent reactions. For example, in symmetrically substituted diphenylguanidines, ortho or meta substituents on the phenyl rings showed greater affinity for certain receptors compared to para-substituted derivatives, highlighting the importance of steric factors nih.gov.
| Substituent on Phenyl Ring | Position | Effect on Biguanide Basicity | Expected Impact on Reactivity |
| -NO₂ | para | Decrease | Decreased nucleophilicity of N atoms |
| -OCH₃ | para | Increase | Increased nucleophilicity of N atoms |
| -CH₃ | ortho | Slight Increase | Potential steric hindrance at nearby N atoms |
This table illustrates the expected influence of different substituents on the reactivity of 1,1-diphenylbiguanide derivatives based on general chemical principles.
Theoretical and Computational Chemistry Studies of Biguanide, 1,1 Diphenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Biguanide (B1667054), 1,1-diphenyl-, these calculations would provide a wealth of information about its behavior at the atomic and electronic levels.
Electronic Structure and Frontier Molecular Orbitals (FMO)
A critical aspect of understanding a molecule's reactivity is the analysis of its electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
Table 7.1: Hypothetical Frontier Molecular Orbital Energies for Biguanide, 1,1-diphenyl-
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
This table is for illustrative purposes and awaits population from future computational studies.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Geometry optimization calculations would determine the most stable structure (the global minimum on the potential energy surface) of Biguanide, 1,1-diphenyl-. Furthermore, a conformational analysis would identify other low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility.
Table 7.2: Predicted Key Geometric Parameters for Optimized Biguanide, 1,1-diphenyl-
| Bond/Angle | Predicted Value |
|---|---|
| N1-C1 Bond Length (Å) | Data not available |
| C1-N2 Bond Length (Å) | Data not available |
| N2-C2 Bond Length (Å) | Data not available |
| C2-N3 Bond Length (Å) | Data not available |
| N1-C(phenyl) Bond Length (Å) | Data not available |
| N1-C1-N2 Bond Angle (°) | Data not available |
| C1-N2-C2 Bond Angle (°) | Data not available |
| N2-C2-N3 Bond Angle (°) | Data not available |
This table illustrates the type of data that would be generated from geometry optimization calculations.
Vibrational Frequency Calculations
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman active modes. These calculated frequencies are invaluable for interpreting experimental spectra and for confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).
Table 7.3: Selected Predicted Vibrational Frequencies for Biguanide, 1,1-diphenyl-
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| N-H Stretch | Data not available |
| C=N Stretch | Data not available |
| C-N Stretch | Data not available |
| Phenyl Ring C-H Stretch | Data not available |
This table highlights key vibrational modes that would be of interest in a computational study.
Reaction Pathway Modeling and Transition State Analysis
Understanding how Biguanide, 1,1-diphenyl- participates in chemical reactions requires the modeling of reaction pathways. Computational chemists can map out the potential energy surface for a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
Spectroscopic Property Prediction using Computational Methods
Beyond vibrational spectroscopy, computational methods can predict a range of other spectroscopic properties. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR data.
Intermolecular Interactions and Hydrogen Bonding Networks
The way molecules of Biguanide, 1,1-diphenyl- interact with each other and with other molecules is governed by intermolecular forces. The presence of multiple nitrogen and hydrogen atoms suggests that hydrogen bonding could play a significant role in its condensed-phase behavior. Computational studies can model these interactions, calculating their strength and geometry, and elucidating the formation of hydrogen bonding networks. This information is crucial for understanding properties like solubility, melting point, and crystal packing.
Applications of Biguanide, 1,1 Diphenyl in Chemical Sciences
Role in Materials Science and Polymer Chemistry
The bifunctional nature of the biguanide (B1667054) moiety, combined with the steric and electronic effects of the two phenyl groups, suggests potential, though not yet broadly realized, applications in the field of materials and polymer science.
Monomer or Cross-linking Agent in Polymer Synthesis
While 1,1-diphenylbiguanide itself is not commonly cited as a primary monomer in large-scale polymer production, the fundamental biguanide structure serves as a versatile building block. For the synthesis of polymers, a molecule must typically possess at least two reactive sites to allow for chain propagation. 1,1-Diphenylbiguanide in its base form does not have readily polymerizable groups. However, it could be chemically modified, for instance, by introducing vinyl, carboxyl, or hydroxyl functionalities onto the phenyl rings, to create a polymerizable monomer.
The high nitrogen content of the biguanide group makes it a candidate for incorporation into polymers to enhance properties such as thermal stability, flame retardancy, and metal coordination capabilities.
Surface Modification Agent
Surface modification is a critical process used to alter the properties of a material's exterior to improve biocompatibility, change wettability, or introduce new functionalities without changing the bulk properties of the material. nih.govnih.gov The nitrogen-rich structure of 1,1-diphenylbiguanide suggests its potential as a surface modification agent. The lone pairs of electrons on the nitrogen atoms could facilitate adhesion to various substrates, particularly metal surfaces, through coordinate bonds.
By grafting molecules like 1,1-diphenylbiguanide onto a surface, its hydrophobicity could be altered due to the presence of the two phenyl rings. Furthermore, the biguanide moiety could serve as an anchor point to immobilize other functional molecules, such as catalysts or bioactive compounds. Techniques like sulfonation, which creates a porous surface structure and adds functional groups, are common methods for modifying polymer surfaces, after which agents can be deposited. nih.gov Although direct application of 1,1-diphenylbiguanide for this purpose is not extensively documented, its chemical nature aligns with the requirements for agents used in such processes.
Analytical Chemistry Reagent Applications
In analytical chemistry, reagents are sought for their specificity and ability to produce a measurable signal in the presence of a target analyte. 1,1-Diphenylbiguanide's ability to interact with metal ions makes it a valuable candidate in this field.
Complexing Agent for Metal Ion Detection
The biguanide functional group is an excellent chelating ligand, meaning it can bind strongly to a central metal ion at multiple points to form a stable complex known as a chelate. mdpi.com This property is the basis for its application in the detection and quantification of metal ions. The formation of these metal-ligand complexes often results in a distinct color change, which can be measured using spectrophotometry. nih.govmdpi.com This makes 1,1-diphenylbiguanide and related compounds effective reagents for colorimetric sensing. kyushu-u.ac.jpresearchgate.netnih.gov
The interaction between the biguanide ligand and a metal ion can lead to the formation of vividly colored solutions due to ligand-to-metal charge-transfer (LMCT) transitions. mdpi.com The specific color and intensity of the complex can be dependent on the type of metal ion and its oxidation state, allowing for selective and sensitive detection. Research has shown that biguanide derivatives can form stable complexes with a wide array of metal ions.
| Metal Ion | Typical Oxidation State | Potential Application of Complex |
|---|---|---|
| Copper | Cu(II) | Colorimetric Sensing, Catalysis |
| Nickel | Ni(II) | Colorimetric Sensing, Catalysis |
| Cobalt | Co(II), Co(III) | Colorimetric Sensing |
| Iron | Fe(II), Fe(III) | Speciation Analysis, Colorimetric Sensing |
| Palladium | Pd(II) | Catalysis |
| Chromium | Cr(III) | Colorimetric Sensing |
| Mercury | Hg(II) | Colorimetric Sensing |
Reagent in Chromatographic Separations
Chromatography is a laboratory technique for the separation of mixtures. fda.gov The separation is based on the differential partitioning of components between a mobile phase and a stationary phase. fda.gov Reagents can be added to the mobile phase to improve separation, a practice common in High-Performance Liquid Chromatography (HPLC). elementlabsolutions.com
While the basic nature of 1,1-diphenylbiguanide (due to its multiple nitrogen atoms) suggests it could potentially function as a mobile phase additive, particularly in ion-pairing chromatography for the separation of acidic analytes, there is limited specific documentation of this application in the scientific literature. In theory, as a cationic species at acidic pH, it could pair with anionic analytes, modifying their retention on a nonpolar stationary phase. However, more common reagents like tetrabutylammonium (B224687) salts are typically used for this purpose. Similarly, its potential use as a bonded ligand to create a unique stationary phase is conceivable but not established. Phenyl-based stationary phases are common, but they typically involve phenyl groups bonded directly to the silica (B1680970) support, relying on π-π interactions for separation. chromatographyonline.comphenomenex.com
Organic Synthesis Reagent or Catalyst Component
The reactivity of the biguanide structure allows it to serve as a building block for other molecules and as a crucial component in catalytic systems.
As a reagent, the biguanide moiety can act as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Through cyclization and condensation reactions, the biguanide backbone can be incorporated into rings, forming structures like triazines and pyrimidines.
Perhaps its most significant role in organic synthesis is as a ligand in transition metal catalysis. By forming stable complexes with metals such as palladium, copper, and nickel, 1,1-diphenylbiguanide can be part of a catalytic system that accelerates a wide range of organic transformations. uwaterloo.canih.gov The electronic properties of the biguanide ligand can be tuned by the phenyl substituents, which in turn influences the reactivity and selectivity of the metal catalyst. uwaterloo.ca Metal-biguanide complexes have proven effective in various cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Typical Metal Center | Description |
|---|---|---|
| Suzuki Coupling | Palladium (Pd) | Formation of a carbon-carbon bond between an organoboron compound and an organohalide. |
| Heck Reaction | Palladium (Pd) | Formation of a substituted alkene from an unsaturated halide and an alkene. |
| Ullmann Coupling | Copper (Cu) | Synthesis of biaryl compounds from two aryl halides. |
| Sonogashira Coupling | Palladium (Pd), Copper (Cu) | Formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. chemrxiv.org |
| Hydrogenation/Dehydrogenation | Ruthenium (Ru) | Catalytic addition or removal of hydrogen, used in polyamide synthesis. nih.gov |
The stability and well-defined coordination geometry of these complexes make them reliable catalysts, and ongoing research continues to explore their use in developing new, more efficient synthetic methodologies. nih.govchemrxiv.org
Concluding Perspectives and Future Research Trajectories
Emerging Research Frontiers in Biguanide (B1667054), 1,1-Diphenyl- Chemistry
The study of 1,1-diphenylbiguanide is experiencing a renewed interest, with several key research areas driving future investigations. A significant emerging frontier is the application of its derivatives in supramolecular chemistry. The unique hydrogen bonding capabilities of the biguanide moiety, combined with the steric and electronic influence of the two phenyl groups, make it a compelling building block for the self-assembly of complex architectures. Researchers are exploring the formation of gels, liquid crystals, and other organized structures with potential applications in materials science.
Another area of intense focus is the development of 1,1-diphenylbiguanide-based sensors. By functionalizing the phenyl rings with chromophores or fluorophores, scientists are designing chemosensors capable of selectively detecting specific anions, cations, or neutral molecules. The binding event at the biguanide core can induce a measurable change in the optical or electrochemical properties of the molecule, allowing for sensitive and selective detection.
Furthermore, there is a growing interest in the catalytic applications of metal complexes derived from 1,1-diphenylbiguanide. The ligand's bidentate chelating nature and tunable electronic properties make it suitable for a variety of catalytic transformations. Research is underway to explore its potential in areas such as polymerization, oxidation, and reduction reactions, where the steric bulk of the phenyl groups can play a crucial role in controlling selectivity.
Challenges and Opportunities in Synthetic Methodology
While the synthesis of biguanides is well-established, the preparation of unsymmetrically substituted derivatives like 1,1-diphenylbiguanide can still present challenges. Traditional synthetic routes often suffer from limitations such as harsh reaction conditions, low yields, and the formation of byproducts, which can complicate purification.
A significant opportunity lies in the development of more efficient and sustainable synthetic methods. The application of modern catalytic systems, such as those based on palladium or copper, for the construction of the biguanide core is a promising avenue. These methods could offer milder reaction conditions, higher yields, and greater functional group tolerance, thereby expanding the scope of accessible 1,1-diphenylbiguanide derivatives.
Moreover, the development of solid-phase synthetic strategies for 1,1-diphenylbiguanide and its analogs presents an exciting opportunity. This approach would facilitate the rapid generation of libraries of related compounds for high-throughput screening in various applications, from drug discovery to materials science. The ability to systematically vary the substituents on the phenyl rings would allow for a more detailed exploration of structure-activity relationships.
| Synthetic Challenge | Potential Opportunity |
| Harsh reaction conditions in traditional synthesis | Development of milder, metal-catalyzed synthetic routes |
| Low yields and byproduct formation | Improved reaction efficiency and selectivity |
| Limited functional group tolerance | Broader scope of accessible derivatives |
| Difficult purification of products | Facilitated library synthesis through solid-phase methodologies |
Potential for Novel Coordination Complex Design
The coordination chemistry of 1,1-diphenylbiguanide offers a vast and largely untapped potential for the design of novel metal complexes with unique properties and applications. The ligand's ability to act as a bidentate N,N'-donor, combined with the steric hindrance provided by the two phenyl groups, allows for the formation of stable complexes with a wide range of metal ions.
There is significant potential in the design of coordination complexes with interesting photophysical properties. By incorporating emissive metal centers, such as iridium(III) or ruthenium(II), it may be possible to create highly luminescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensing. The electronic properties of the 1,1-diphenylbiguanide ligand can be tuned by modifying the substituents on the phenyl rings to control the emission color and efficiency of the resulting complexes.
Furthermore, the design of catalytically active coordination complexes is a promising research direction. The well-defined coordination sphere created by the 1,1-diphenylbiguanide ligand can be exploited to develop highly selective catalysts for a variety of organic transformations. For example, chiral derivatives of the ligand could be used to prepare enantioselective catalysts for asymmetric synthesis.
Advanced Computational Insights for Predictive Chemistry
Computational chemistry is poised to play an increasingly important role in advancing our understanding of 1,1-diphenylbiguanide and its derivatives. Density functional theory (DFT) and other quantum chemical methods can provide detailed insights into the electronic structure, bonding, and reactivity of these molecules. These computational tools can be used to predict key properties such as molecular geometry, vibrational frequencies, and electronic absorption spectra, which can be compared with experimental data to validate theoretical models.
A significant opportunity lies in the use of computational methods to guide the rational design of new 1,1-diphenylbiguanide-based molecules with tailored properties. For example, virtual screening of large libraries of potential derivatives can be used to identify candidates with optimal characteristics for a specific application, such as high binding affinity for a particular target or desirable electronic properties for use in a molecular device. This in silico approach can significantly accelerate the discovery process and reduce the experimental effort required.
Moreover, molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of 1,1-diphenylbiguanide and its complexes in different environments. These simulations can be used to study processes such as conformational changes, solvent effects, and interactions with other molecules, which are crucial for understanding the function of these systems in real-world applications.
Interdisciplinary Research Avenues in Chemical Sciences
The future of research on 1,1-diphenylbiguanide will likely be characterized by increasing interdisciplinary collaboration. The unique properties of this molecule and its derivatives make it a versatile platform for addressing challenges in a wide range of scientific fields.
In the field of medicinal chemistry, collaborations between synthetic chemists and biologists could lead to the development of new therapeutic agents. By leveraging the known biological activity of the biguanide scaffold and systematically modifying the phenyl substituents, it may be possible to design new drug candidates with improved efficacy and selectivity.
In materials science, partnerships between chemists and physicists could lead to the creation of novel functional materials. The self-assembly properties of 1,1-diphenylbiguanide derivatives could be harnessed to create new materials with tailored optical, electronic, or mechanical properties for applications in areas such as electronics, photonics, and nanotechnology.
Furthermore, the development of 1,1-diphenylbiguanide-based sensors and catalysts will require close collaboration between analytical chemists, organic chemists, and engineers to design, synthesize, and test new systems for real-world applications. This interdisciplinary approach will be essential for translating fundamental chemical discoveries into practical technologies.
Q & A
Q. What are the established synthetic routes for 1,1-diphenylbiguanide, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: Synthesis typically involves condensation reactions between diphenylamine derivatives and cyanoguanidine under acidic or basic catalysis. Key steps include temperature control (~80–120°C) and solvent selection (e.g., ethanol or DMF). Post-synthesis, structural validation requires:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm proton environments and carbon backbone .
- Infrared Spectroscopy (IR): Identification of N–H stretching (3100–3500 cm) and C=N vibrations (1600–1650 cm) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How do researchers determine the purity and stability of 1,1-diphenylbiguanide under varying storage conditions?
Methodological Answer:
- Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; acceptance criteria: ≥95% purity .
- Stability Studies: Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Degradation products are monitored via TLC or LC-MS .
- Thermogravimetric Analysis (TGA): Evaluates thermal decomposition thresholds (e.g., >200°C indicates robust stability) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of 1,1-diphenylbiguanide across different model systems?
Methodological Answer: Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Standardized Assay Conditions: Fixed concentrations (e.g., 10–100 µM), matched cell lines (e.g., HEK293 vs. HepG2), and inclusion of positive controls (e.g., metformin for biguanide comparisons) .
- Meta-Analysis: Pool data from independent studies using statistical tools (e.g., ANOVA, Cohen’s d) to identify confounding variables .
- Dose-Response Curves: Establish EC values under uniform conditions to compare potency across studies .
Q. How can computational modeling predict the binding interactions of 1,1-diphenylbiguanide with potential enzymatic targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor binding. Focus on binding affinity (∆G) and hydrogen bonding with residues (e.g., ASP206 in AMPK) .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .
- QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to activity data from analogous biguanides .
Q. What methodologies address discrepancies in the compound’s reported solubility and bioavailability?
Methodological Answer:
- Solubility Enhancement: Co-solvency (e.g., PEG-400) or nanoformulation (liposomes) assessed via phase solubility diagrams .
- Bioavailability Studies: Pharmacokinetic profiling in rodent models (e.g., C, AUC) with LC-MS quantification .
Q. Methodological Frameworks for Research Design
- Hypothesis Formulation: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives .
- Data Collection: Follow High Production Volume (HPV) guidelines for literature reviews and experimental replication .
- Critical Analysis: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
